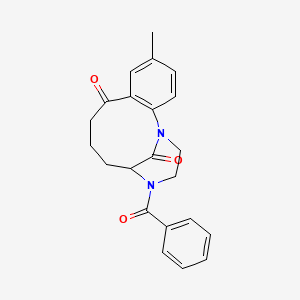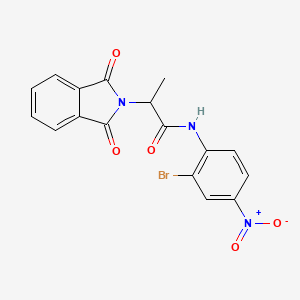![molecular formula C17H13BrCl2N4 B5247278 [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene](/img/structure/B5247278.png)
[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene: is a complex organic compound characterized by the presence of bromine, chlorine, and diazene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylhydrazine with 3,4-dichlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by diazotization to introduce the diazene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and high-pressure reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazene group can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of the target molecule. Additionally, the bromine and chlorine atoms can form halogen bonds, stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having chlorine atoms on an aromatic ring, but lacks the pyrazole and diazene groups.
Bromomethyl methyl ether: Contains a bromine atom but differs significantly in structure and reactivity.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, similar in its ability to form stable complexes but structurally different.
Uniqueness
The uniqueness of [1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-(4-bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N4/c1-10-17(22-21-13-5-8-15(19)16(20)9-13)11(2)24(23-10)14-6-3-12(18)4-7-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZAJZDWMKIKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)N=NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5247195.png)
![(3,5-DIMETHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B5247203.png)
![4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5247208.png)
![3-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5247210.png)
![4-[[6-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B5247215.png)
![2,3-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5247222.png)

![5-(4-propan-2-ylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247252.png)
![(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5247271.png)

![ethyl 4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinecarboxylate](/img/structure/B5247283.png)
![2,5-DIMETHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5247288.png)

![1-[2-(3-fluorophenyl)ethyl]-5-(1-pyrrolidinylcarbonyl)-2-piperidinone](/img/structure/B5247302.png)
